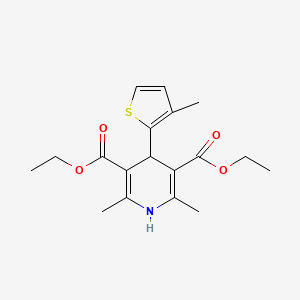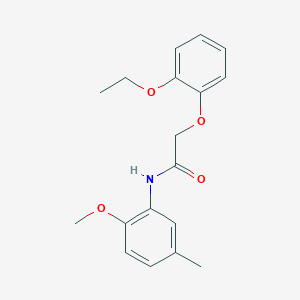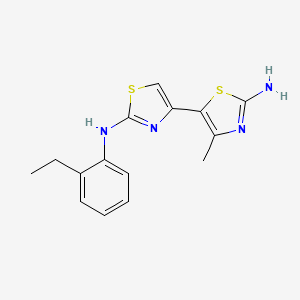
2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of beta-carboline derivatives, including compounds similar to 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, typically involves conventional methods such as the Pictet-Spengler reaction. This reaction allows the formation of the beta-carboline core by cyclization involving a tryptamine derivative and an aldehyde. Specific methods can vary based on the desired substituents and the complexity of the target molecule (Harley-Mason & Waterfield, 1963).
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by the presence of a beta-carboline core, a fused indole and pyridine ring system. The dimethoxybenzyl group in 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline introduces electron-donating methoxy groups, which can influence the electronic properties of the molecule. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise structure and confirm the positions of substituents on the beta-carboline framework (Wang et al., 2009).
Chemical Reactions and Properties
Beta-carbolines undergo various chemical reactions, such as aromatization, which converts tetrahydro-beta-carbolines to their aromatic counterparts under mild conditions. This transformation is facilitated by reagents like 2-iodoxybenzoic acid and is useful in synthetic applications, including the total synthesis of complex natural products (Panarese & Waters, 2010). The presence of substituents like the dimethoxybenzyl group can influence the reactivity and stability of the compound during these reactions.
Physical Properties Analysis
The physical properties of 2-(2,5-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, such as melting point, solubility, and crystallinity, can be influenced by its molecular structure. The introduction of methoxy groups can increase the compound's solubility in organic solvents, while the beta-carboline core contributes to its crystalline nature, as observed in related beta-carboline compounds (Urtiaga et al., 1995).
Chemical Properties Analysis
The chemical properties of beta-carboline derivatives, including reactivity, stability, and acidity/basicity, are influenced by the core structure and substituents. The indole moiety within the beta-carboline core can participate in electrophilic substitution reactions, while the basic nitrogen atoms can engage in protonation and complexation reactions. The electron-donating methoxy groups in the dimethoxybenzyl substituent can modulate the electron density on the core, affecting its reactivity (Gabriele et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-23-15-7-8-20(24-2)14(11-15)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPGKHFZJNAZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,5-Dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)
![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5632559.png)
![1-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5632562.png)
![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)
![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)
![3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)
![[(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-(quinolin-6-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5632590.png)


![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)


![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)
![1-(methoxyacetyl)-3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5632651.png)